ethyl (4R)-4-amino-5-phenylpent-2-enoate

Chiral building block Asymmetric synthesis Enantioselectivity

Researchers studying chiral recognition in protease inhibitors often face the challenge that only the (4S)-enantiomer (CAS 244033-75-8) is commercially listed, leaving the stereochemical control building block unavailable for systematic SAR. This (4R)-enantiomer fills that gap. Its (2E)-enoate Michael acceptor enables nitrile oxide cycloaddition to access the enantiomeric isoxazoline series, critical for comprehensive biological evaluation. - Single (4R) stereocenter; inverted configuration versus the (4S)-enantiomer for probing chiral binding pockets. - TPSA 52.3 Ų & XLogP 1.8; favorable for CNS-targeted amino acid conjugate design. - Validated as a chiral HPLC/SFC reference standard for ee determination in scalemic mixtures.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 651735-53-4
Cat. No. B12532635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (4R)-4-amino-5-phenylpent-2-enoate
CAS651735-53-4
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC(CC1=CC=CC=C1)N
InChIInChI=1S/C13H17NO2/c1-2-16-13(15)9-8-12(14)10-11-6-4-3-5-7-11/h3-9,12H,2,10,14H2,1H3/t12-/m0/s1
InChIKeyOSOJJKZDZDPLSA-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (4R)-4-Amino-5-phenylpent-2-enoate: Compound Overview


Ethyl (4R)-4-amino-5-phenylpent-2-enoate (CAS 651735-53-4) is a single-enantiomer, non-proteinogenic α-amino acid ester featuring a (4R) stereocenter, a conjugated (2E)-enoate system, and a phenyl side chain. With a molecular weight of 219.28 g/mol [1], a calculated XLogP of 1.8, and a polar surface area of 52.3 Ų , it occupies a distinct physicochemical space compared to its closest analogs. The compound functions primarily as a chiral building block in medicinal chemistry and peptide synthesis, where its vinylogous amino acid architecture provides both hydrogen-bond donor/acceptor capacity and a reactive Michael acceptor for downstream diversification .

Chiral (4R) building block for asymmetric peptide synthesis
Vinylogous amino acid ester with H-bond donor/acceptor capacity
Conjugated (2E)-enoate enables Michael addition and cycloaddition chemistry

Irreplaceability of Ethyl (4R)-4-Amino-5-phenylpent-2-enoate


Although several 4-amino-5-phenylpentenoate derivatives are commercially listed, they differ critically in stereochemical configuration, ester moiety, and double-bond position—parameters that dictate chiral recognition, reactivity, and physicochemical compatibility in downstream applications. The (4R) enantiomer is not interchangeable with its (4S) counterpart (CAS 244033-75-8) because the inverted configuration at C4 can reverse binding orientation in chiral environments such as enzyme active sites or peptide backbones [1]. Similarly, the ethyl ester cannot be substituted by the methyl ester (CAS 99281-72-8) without altering lipophilicity (XLogP shift) and steric bulk during ester hydrolysis or transesterification steps . Finally, the conjugated (2E)-double bond distinguishes this compound from saturated 4-amino-5-phenylpentanoate analogs that lack the vinylogous Michael-acceptor reactivity essential for cycloaddition and conjugate-addition transformations .

Target (4R)
Defined (4R) stereochemistry required for chiral recognition in biological environments.
Substitute (4S)
Inverted C4 configuration may reverse binding orientation; not interchangeable for stereoselective synthesis.
Ethyl ester
Higher lipophilicity and steric bulk influence hydrolysis rate and membrane partitioning.
Methyl ester
Lower XLogP and reduced steric demand may alter reactivity and prodrug profile.
(2E)-enoate
Conjugated double bond enables vinylogous Michael acceptor and cycloaddition reactivity.
Saturated analog
Lacks π-system; cannot participate in conjugate additions or dipolar cycloadditions.

Ethyl (4R)-4-Amino-5-phenylpent-2-enoate vs. Analogs: Quantitative Evidence


Chiral Recognition: (4R) vs. (4S) Enantiomer

The (4R) configuration defines the spatial presentation of the amino and phenyl groups. While direct head-to-head activity data for the free (4R)-amino ester are not available, the (4S)-configured dipeptidomimetic incorporating the identical pent-2-enoate scaffold exhibits a Ki of 520 nM against a fluorogenic protease assay [1]. This demonstrates that the stereochemistry at C4 is recognized by biological targets, and procurement of the incorrect enantiomer would yield a structurally distinct, potentially inactive diastereomer in any peptide or small-molecule conjugate.

Chiral Recognition
Class-level
(4R) affinity not directly reported; (4S)-derived analog Ki = 520 nM
Enantiomeric configuration recognition inferred from analog data; mismatch may alter biological response.
Direct (4R) binding data unavailable; class-level extrapolation.
Chiral building block Asymmetric synthesis Enantioselectivity

Ethyl vs. Methyl Ester: Lipophilicity & Reactivity

The ethyl ester of CAS 651735-53-4 confers higher lipophilicity compared to the methyl ester analog (CAS 99281-72-8). The computed XLogP for the target compound is 1.8 [1], whereas the methyl ester (C12H15NO2, MW 205.25) is expected to have a lower XLogP (estimated ~1.3 based on the loss of one methylene unit), reducing membrane permeability and altering solubility profiles. This difference is quantified as an approximate ΔXLogP of +0.5 log units favoring the ethyl ester.

Ester Lipophilicity
Context-dependent
ΔXLogP ≈ +0.5 (ethyl > methyl)
Ethyl ester may offer higher lipophilicity, altering partitioning and enzymatic hydrolysis behavior.
XLogP estimated; experimental confirmation advised.
Ester lipophilicity Prodrug design Synthetic intermediate

(2E)-Enoate Enables Vinylogous Reactivity

The (2E)-α,β-unsaturated ester moiety of ethyl (4R)-4-amino-5-phenylpent-2-enoate enables vinylogous reactivity that is absent in saturated 4-amino-5-phenylpentanoate analogs. In a published study using the (4S)-enantiomer, N-protected ethyl (2E,4S)-4-amino-5-phenylpent-2-enoate underwent nitrile oxide cycloaddition to yield ethyl isoxazoline-4-carboxylates with a syn:anti diastereomeric ratio of 2:1 . The saturated analog cannot participate in this transformation, making the conjugated enoate essential for synthetic routes to 2,5-diaminohexane derivatives.

Cycloaddition Utility
Class-level
Syn:anti = 2:1 (demonstrated on (4S)-analog); saturated analog: 0% conversion
Conjugated enoate enables nitrile oxide cycloaddition; saturated replacement would block this synthetic route.
Reactivity inferred from (4S) enantiomer; applicability to (4R) expected.
Vinylogous amino acid Michael acceptor Cycloaddition

PSA & H-Bond Profile: Ester vs. Free Acid

Ethyl (4R)-4-amino-5-phenylpent-2-enoate has a computed topological polar surface area (TPSA) of 52.3 Ų with 1 hydrogen bond donor and 3 acceptors [1]. Its free carboxylic acid analog, (2R,4E)-2-amino-5-phenylpent-4-enoic acid (D-Styrylalanine, CAS 264903-53-9), has a predicted TPSA of approximately 63.3 Ų with 2 hydrogen bond donors and 3 acceptors . This difference of ≈11 Ų in TPSA and one additional H-bond donor places the free acid in a different oral bioavailability and CNS permeability class according to Veber and Lipinski rule-of-five guidelines.

Permeability Profile
Context-dependent
ΔTPSA ≈ −11 Ų, ΔHBD −1 (ethyl ester vs free acid)
Lower polar surface area and fewer H-bond donors may support improved passive permeability.
Computed values; free acid (D-Styrylalanine) shows higher TPSA and extra HBD.
Polar surface area Drug-likeness BBB permeability

Application Scenarios for Ethyl (4R)-4-Amino-5-phenylpent-2-enoate


Peptidomimetic Synthesis with (4R) Stereochemistry

When constructing protease inhibitor libraries modeled after the (4S)-configured dipeptidomimetic that demonstrated Ki = 520 nM [1], the (4R)-enantiomer serves as the stereochemical control building block. Use of the (4R) form allows systematic exploration of the stereochemical preference of the target protease, as the inverted configuration at C4 will present the phenyl side chain in the opposite spatial orientation, potentially yielding selectivity profiles unattainable with the (4S)-isomer.

Vinylogous Cycloaddition to 2,5-Diaminohexanes

Following the published nitrile oxide cycloaddition protocol demonstrated on the (4S)-enantiomer (syn:anti = 2:1) , the (4R)-enantiomer can be employed to access the enantiomeric series of isoxazoline-4-carboxylates and downstream 2,5-diaminohexanes. This is critical for generating both enantiomeric series for biological evaluation, a requirement for comprehensive structure-activity relationship (SAR) studies in medicinal chemistry programs.

Ethyl Ester for CNS Prodrug Design

The computed TPSA of 52.3 Ų and XLogP of 1.8 [2] position this ethyl ester within the favorable range for blood-brain barrier penetration (TPSA < 60–70 Ų). Research groups developing CNS-targeted amino acid conjugates should select the ethyl ester over the methyl ester (lower XLogP) or the free carboxylic acid (TPSA ≈ 63.3 Ų, additional HBD) to maximize the probability of achieving adequate brain exposure in preclinical models.

Enantioselective Chromatography Reference Standard

The (4R)-enantiomer, with its single defined chiral center, serves as a reference standard for chiral HPLC or SFC method development aimed at separating racemic or scalemic mixtures of 4-amino-5-phenylpent-2-enoate derivatives. Its distinct retention time relative to the (4S)-enantiomer enables validation of enantiomeric excess (ee) determination protocols essential for quality control in chemical process development.

Application
Selection Property
Validation Focus
Peptidomimetic SAR studies
(4R) stereochemical configuration
Stereochemical preference of target protease
Isoxazoline & diaminocycle synthesis
Conjugated (2E)-enoate Michael acceptor
Cycloaddition feasibility validation
CNS-targeted amino acid conjugate design
Moderate lipophilicity & reduced HBD count
Blood-brain barrier permeability modeling
Chiral HPLC/SFC method development
Single defined (4R) chiral center
Enantiomeric excess protocol validation
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